molecular formula C11H13NO4 B1623849 (+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione CAS No. 221054-70-2

(+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione

Cat. No. B1623849
CAS RN: 221054-70-2
M. Wt: 223.22 g/mol
InChI Key: RVBWWMADTISCJE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

221054-70-2

Product Name

(+)-(5R)-5-Ethyl-5-hydroxy-2,5,6,9-tetrahydro-8-oxa-2-aza-benzocycloheptene-1,7-dione

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(5R)-5-ethyl-5-hydroxy-4,8-dihydro-1H-oxepino[3,4-c]pyridine-3,9-dione

InChI

InChI=1S/C11H13NO4/c1-2-11(15)5-9(13)16-6-7-8(11)3-4-12-10(7)14/h3-4,15H,2,5-6H2,1H3,(H,12,14)/t11-/m1/s1

InChI Key

RVBWWMADTISCJE-LLVKDONJSA-N

Isomeric SMILES

CC[C@]1(CC(=O)OCC2=C1C=CNC2=O)O

SMILES

CCC1(CC(=O)OCC2=C1C=CNC2=O)O

Canonical SMILES

CCC1(CC(=O)OCC2=C1C=CNC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid (13.5 g; 39 mmol; Stage 80.b) is put in solution in 87 ml of methanol. This solution is poured under nitrogen onto 10% Palladium on damp carbon at 50% (27.7 g; 13 mmol). The reaction medium is agitated for 5 minutes, then it is poured into a solution of ammonium formate (11,5 g; 183 mmol) in 135 ml of methanol. The reaction medium is agitated for 30 minutes while allowing the temperature to rise, then it is heated at 40° C. for 30 minutes. The medium is then filtered on a bed of Clarcel followed by concentrating. 40 ml of toluene is poured in which is evaporated off; this operation is repeated in order to eliminate the methanol. The residue thus obtained is taken up in 45 ml of THF. Then a solution of dicyclohexylcarbodiimide (7.180 g; 34.5 mmol) in 20 ml of THF is then poured in. The reaction medium is heated to 50° C. for 1 hour. The mixture is taken to 20° C. then the dicyclohexylurea is filtered. The filtrate is concentrated to dryness. The residue is put in solution in 46 ml of acetonitrile, 6.0 g (40.5 mmol.) of sodium iodide then 5.13 ml (40.5 mmol) of trimethylsilyl chloride are added. The reaction medium is maintained under agitation at ambient temperatue for 5 hours. Then 28 ml of acetonitrile and 5.6 ml of water are added. The precipitate obtained is filtered then taken up in 1 ml of water, and the pH is adjusted to 7.5 by the addition of a solution of ammonium hydroxide. The solid obtained is filtered and dried. M=4.2 g of final product is obtained with a yield of 34% and a (+) enantiomer/(−) enantiomer proportion of 88.4/11.6.
Name
(−)-3-(3-benzyloxymethyl-2-methoxy-4-pyridyl)-3-hydroxy-pentanoic acid
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Three
Quantity
28 mL
Type
solvent
Reaction Step Three
Quantity
183 mmol
Type
reactant
Reaction Step Four
Quantity
135 mL
Type
solvent
Reaction Step Four
Quantity
7.18 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
6 g
Type
reactant
Reaction Step Six
Quantity
5.13 mL
Type
reactant
Reaction Step Six
Quantity
87 mL
Type
solvent
Reaction Step Seven
Name
Quantity
45 mL
Type
solvent
Reaction Step Eight
Name
final product
Yield
34%

Synthesis routes and methods II

Procedure details

5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one (0.5 g, 2.1 mmol) is heated under reflux for 9 hours in 1N hydrochloric acid (20 ml). The reaction mixture is concentrated under reduced pressure and the residue is again dried by the addition and evaporation of toluene twice, then left overnight under reduced pressure in the presence of phosphorus pentoxide. The resultant oil is dissolved in anhydrous acetonitrile (5 ml) and agitated under argon for 24 hours. The precipitate is filtered out and dried, which produces 0.23 g (49%) of a white solid (M), m.p. 118–119° C.
Name
5-Ethyl-5-hydroxy-9-methoxy-4,5-dihydrooxepino[3,4-c]pyridin-3(1H)-one
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
white solid ( M )
Yield
49%

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